molecular formula C13H13N3OS B14490950 8-Methoxy-10H-phenothiazine-1,3-diamine CAS No. 63082-84-8

8-Methoxy-10H-phenothiazine-1,3-diamine

Cat. No.: B14490950
CAS No.: 63082-84-8
M. Wt: 259.33 g/mol
InChI Key: WPSQQGOFQQGXKM-UHFFFAOYSA-N
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Description

8-Methoxy-10H-phenothiazine-1,3-diamine is a compound belonging to the phenothiazine class of organic compounds. Phenothiazines are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system consisting of two benzene rings joined by a para-thiazine ring . This compound is known for its diverse range of biological properties and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 8-Methoxy-10H-phenothiazine-1,3-diamine typically involves the modification of the existing phenothiazine structure. Common synthetic routes include:

Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity of the compound.

Mechanism of Action

The mechanism of action of 8-Methoxy-10H-phenothiazine-1,3-diamine involves its interaction with molecular targets and pathways in the body. It is known to produce a central adrenergic blockade of the alpha-adrenergic receptors and antagonism of the D1 dopamine receptor . This interaction leads to its therapeutic effects, such as antipsychotic and antiemetic actions.

Comparison with Similar Compounds

8-Methoxy-10H-phenothiazine-1,3-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives.

Properties

CAS No.

63082-84-8

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

8-methoxy-10H-phenothiazine-1,3-diamine

InChI

InChI=1S/C13H13N3OS/c1-17-8-2-3-11-10(6-8)16-13-9(15)4-7(14)5-12(13)18-11/h2-6,16H,14-15H2,1H3

InChI Key

WPSQQGOFQQGXKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC3=CC(=CC(=C3N2)N)N

Origin of Product

United States

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